molecular formula C20H22ClFN2O3S B11331188 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11331188
M. Wt: 424.9 g/mol
InChI Key: HGJRCBVGKMCCEG-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Substitution on the Phenyl Ring: The chlorofluorophenyl moiety is introduced through a substitution reaction, where a suitable precursor undergoes halogenation and fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
  • 1-[(2-Fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-2-3-8-19(14)23-20(25)15-9-11-24(12-10-15)28(26,27)13-16-17(21)6-4-7-18(16)22/h2-8,15H,9-13H2,1H3,(H,23,25)

InChI Key

HGJRCBVGKMCCEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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